molecular formula C67H101NO20 B563107 Saccharocarcin A CAS No. 158475-32-2

Saccharocarcin A

Cat. No.: B563107
CAS No.: 158475-32-2
M. Wt: 1240.532
InChI Key: QQZJNABARVXBJD-IXCNRNCNSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Saccharocarcin A involves complex organic reactions due to its macrocyclic lactone structure. The detailed synthetic routes are not widely documented, but it is known that the compound is derived from modified tetronic acid homologs .

Industrial Production Methods: Industrial production of this compound is limited due to its complex structure and the difficulty in obtaining high yields. It is typically isolated from the fermentation broth of Saccharothrix aerocolonigenes subsp. antibiotica .

Chemical Reactions Analysis

Types of Reactions: Saccharocarcin A undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols .

Properties

CAS No.

158475-32-2

Molecular Formula

C67H101NO20

Molecular Weight

1240.532

InChI

InChI=1S/C67H101NO20/c1-15-41-16-17-42-24-34(6)57(87-53-29-65(13,77)61(39(11)82-53)68-40(12)69)32(4)22-30(2)44-19-18-43-55(66(44,14)62(74)54-63(75)67(42,28-41)88-64(54)76)31(3)23-33(5)58(43)84-52-27-48(83-49-21-20-45(70)35(7)78-49)60(38(10)81-52)86-51-26-47(72)59(37(9)80-51)85-50-25-46(71)56(73)36(8)79-50/h16-19,22,24,31-33,35-39,41-53,55-61,70-74,77H,15,20-21,23,25-29H2,1-14H3,(H,68,69)/b30-22+,34-24+,62-54+/t31-,32?,33-,35-,36+,37+,38+,39-,41-,42-,43-,44-,45+,46+,47+,48+,49-,50+,51+,52+,53-,55+,56+,57-,58-,59+,60+,61-,65-,66+,67-/m0/s1

InChI Key

QQZJNABARVXBJD-IXCNRNCNSA-N

SMILES

CCC1CC23C(C=C1)C=C(C(C(C=C(C4C=CC5C(C4(C(=C(C2=O)C(=O)O3)O)C)C(CC(C5OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)OC8CC(C(C(O8)C)O)O)O)OC9CCC(C(O9)C)O)C)C)C)C)OC1CC(C(C(O1)C)NC(=O)C)(C)O)C

Appearance

White solid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Saccharocarcin A
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